molecular formula C23H19N3O4S B464796 N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide CAS No. 356561-54-1

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide

Cat. No.: B464796
CAS No.: 356561-54-1
M. Wt: 433.5g/mol
InChI Key: NESCVJRRHGSPNP-UHFFFAOYSA-N
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Description

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a benzamide moiety. The compound’s structure includes an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, blocking its activity and thereby affecting various physiological processes . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide is unique due to its specific combination of an oxazole ring and a benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-16-15-22(25-30-16)26-31(28,29)21-13-11-20(12-14-21)24-23(27)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESCVJRRHGSPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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